

A Comparative In Vitro Analysis of Panipenem and Meropenem

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Compound of Interest

Compound Name: Panipenem-betamipron

Cat. No.: B1147614

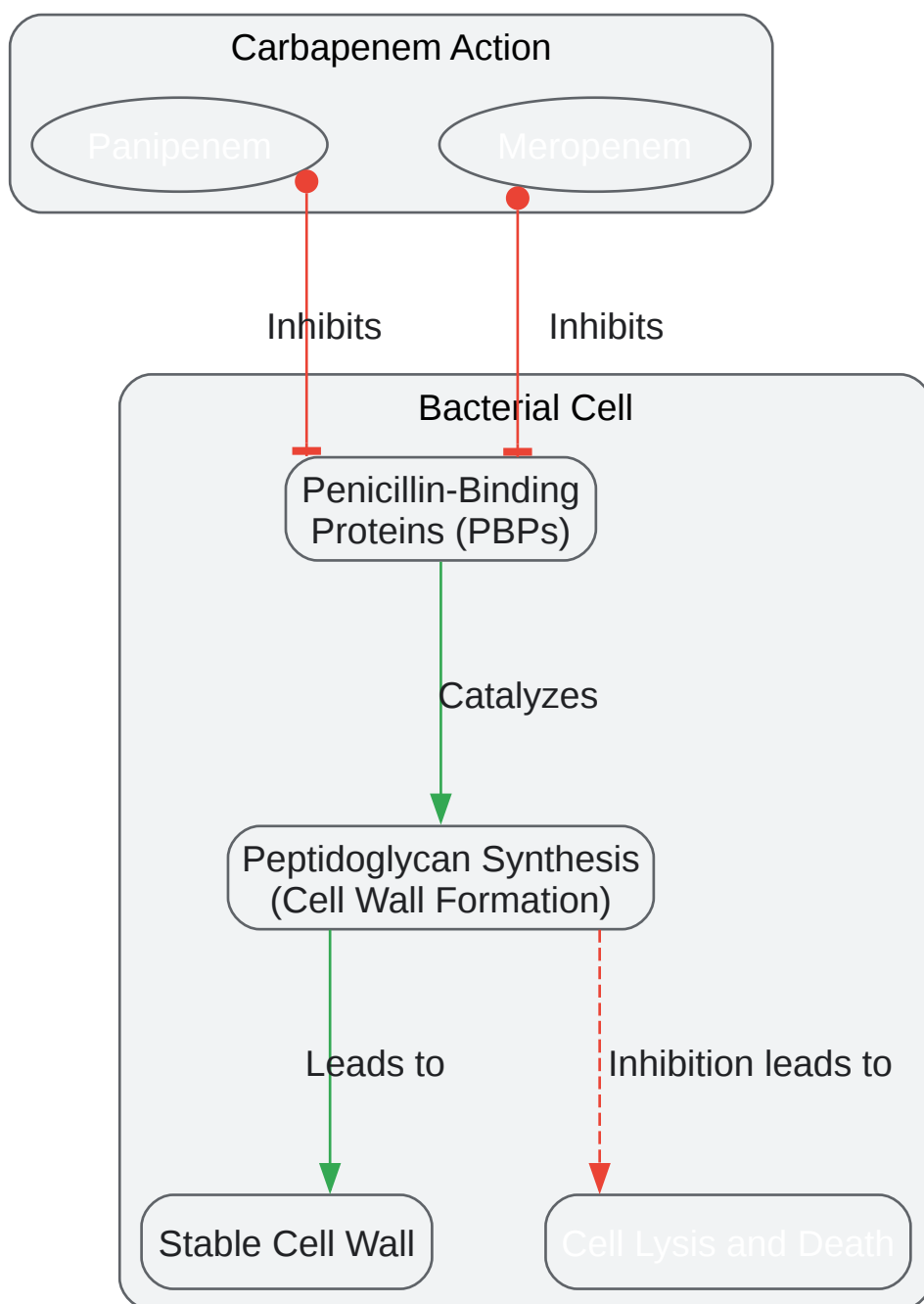
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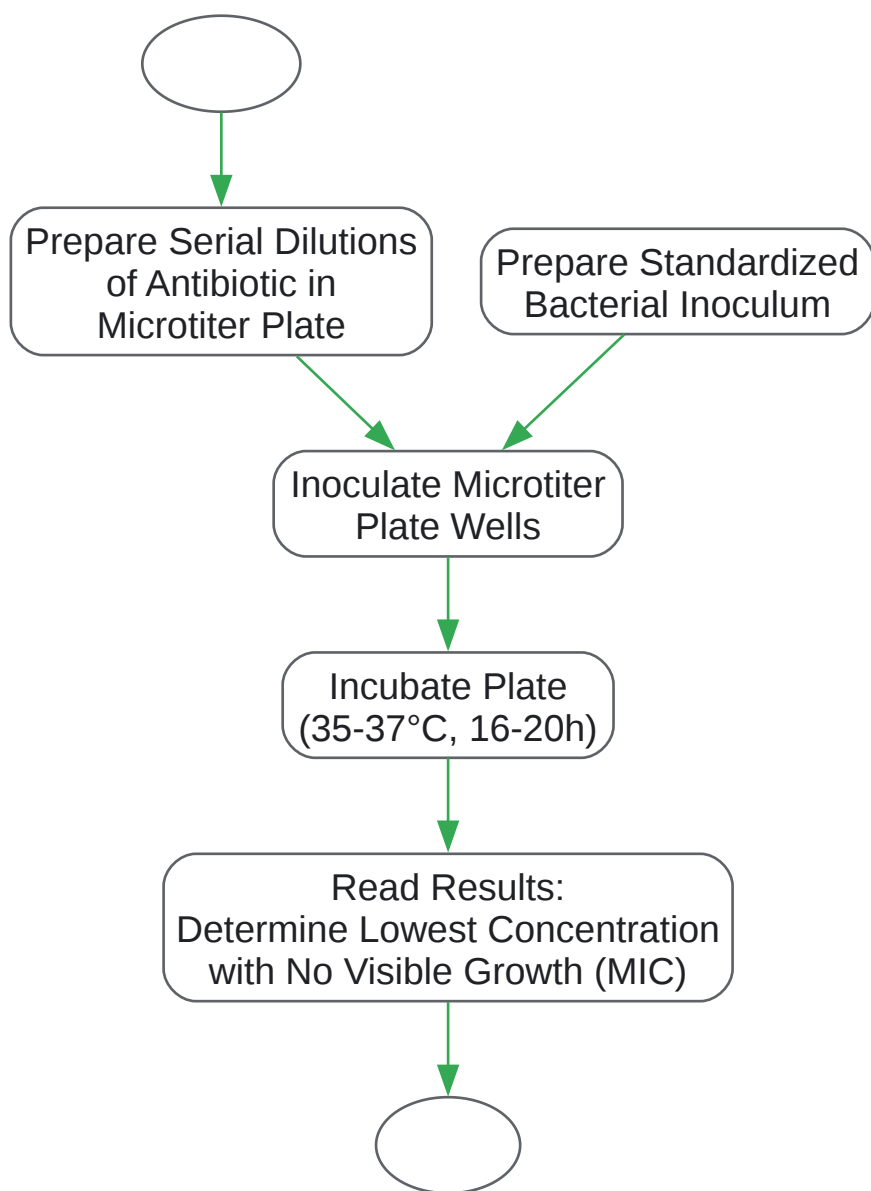
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two potent carbapenem antibiotics, panipenem and meropenem. The information presented is collated from various scientific studies to assist researchers and drug development professionals in understanding the subtle yet significant differences in the antibacterial spectrum and potency of these critical therapeutic agents. All quantitative data is supported by experimental evidence and methodologies are detailed to ensure reproducibility and further investigation.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both panipenem and meropenem are bactericidal agents that belong to the β -lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1] PBPs are crucial enzymes responsible for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall.[2][3] The inhibition of PBP activity leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] While both drugs target PBPs, they exhibit different affinities for specific PBP types, which contributes to their varied spectrum of activity.[6]





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